molecular formula C16H9ClN4S B3038507 2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile CAS No. 866049-74-3

2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile

Cat. No. B3038507
CAS RN: 866049-74-3
M. Wt: 324.8 g/mol
InChI Key: AJOWPEMLSWEROM-UHFFFAOYSA-N
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Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates .


Molecular Structure Analysis

Thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For thiazole derivatives, these properties can vary widely. For example, methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate has a melting point of 62 - 64°C .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Analgesic Activity

Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potential candidates for the development of new pain relief medications.

Anti-inflammatory Activity

Thiazole derivatives have been shown to have anti-inflammatory effects . This means they could potentially be used in the treatment of conditions characterized by inflammation.

Antimicrobial Activity

Thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs . They can inhibit the growth of or destroy microorganisms, making them useful in the treatment of infectious diseases.

Antifungal Activity

Some thiazole derivatives, like Abafungin, have been used as antifungal drugs . They can inhibit the growth of fungi, making them useful in the treatment of fungal infections.

Antiviral Activity

Thiazole derivatives have been found to have antiviral properties . For example, Ritonavir, a thiazole derivative, is used as an antiretroviral drug in the treatment of HIV/AIDS .

Antitumor or Cytotoxic Activity

Thiazole derivatives have been found to have antitumor or cytotoxic activities . They have the potential to inhibit the growth of tumors or kill tumor cells, making them potential candidates for the development of new cancer treatments.

Neuroprotective Activity

Thiazole derivatives have been found to have neuroprotective effects . This means they could potentially be used in the treatment of neurological disorders.

Safety and Hazards

The safety and hazards associated with a specific compound depend on its structure and properties. For example, methyl 2-[(2-chloro-1,3-thiazol-5-yl)methoxy]benzoate is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 .

Future Directions

Thiazole derivatives continue to be an area of active research due to their wide range of biological activities and potential applications. Future research may focus on the synthesis of new thiazole derivatives with improved properties and activities .

properties

IUPAC Name

2-[[1-[(2-chloro-1,3-thiazol-5-yl)methyl]indol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN4S/c17-16-20-8-13(22-16)10-21-9-12(5-11(6-18)7-19)14-3-1-2-4-15(14)21/h1-5,8-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOWPEMLSWEROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CN=C(S3)Cl)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001140500
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indol-3-yl}methylene)malononitrile

CAS RN

866049-74-3
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866049-74-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[1-[(2-Chloro-5-thiazolyl)methyl]-1H-indol-3-yl]methylene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001140500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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